molecular formula C6H10ClNO2 B14029884 D-Propargylglycine methyl ester hcl

D-Propargylglycine methyl ester hcl

Cat. No.: B14029884
M. Wt: 163.60 g/mol
InChI Key: YTSKPYFAKGFHRE-NUBCRITNSA-N
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Description

D-Propargylglycine methyl ester hydrochloride: is a chemical compound with the molecular formula C6H9NO2Cl . It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a propargyl group, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Propargylglycine methyl ester hydrochloride typically involves the esterification of D-Propargylglycine with methanol in the presence of a catalyst. One common method includes the use of sulfoxide chloride as a reagent. The reaction is carried out by adding methanol and D-Propargylglycine into a reactor, followed by the slow addition of sulfoxide chloride while maintaining the temperature below 55°C. After the addition, the temperature is controlled between 55-65°C, and the mixture is subjected to reflux reaction, vacuum azeotropic distillation, and temperature-controlled cooling crystallization to obtain the final product .

Industrial Production Methods: In industrial settings, the production of D-Propargylglycine methyl ester hydrochloride may involve the use of deep eutectic solvents (DES) as eco-friendly catalysts. DESs are formed by mixing choline chloride with hydrogen bond donors like oxalic acid, glycerol, or urea. These solvents are inexpensive, non-toxic, and biodegradable, making them suitable for sustainable organic synthesis .

Chemical Reactions Analysis

Types of Reactions: D-Propargylglycine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis Products: D-Propargylglycine and methanol.

    Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

D-Propargylglycine methyl ester hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-Propargylglycine methyl ester hydrochloride involves its interaction with molecular targets and pathways. The propargyl group can participate in various biochemical reactions, potentially inhibiting or modifying the activity of specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: D-Propargylglycine methyl ester hydrochloride is unique due to the presence of the propargyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

methyl (2R)-2-aminopent-4-ynoate;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c1-3-4-5(7)6(8)9-2;/h1,5H,4,7H2,2H3;1H/t5-;/m1./s1

InChI Key

YTSKPYFAKGFHRE-NUBCRITNSA-N

Isomeric SMILES

COC(=O)[C@@H](CC#C)N.Cl

Canonical SMILES

COC(=O)C(CC#C)N.Cl

Origin of Product

United States

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